2-Hydroxy-5-phenylpentanenitrile
Description
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-hydroxy-5-phenylpentanenitrile |
InChI |
InChI=1S/C11H13NO/c12-9-11(13)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-8H2 |
InChI Key |
ZNFNNFAXUNFARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C#N)O |
Origin of Product |
United States |
Preparation Methods
Reductive Ring Opening and Esterification Route
One documented approach involves the reductive lactone ring opening of a benzopyranone derivative to yield a hydroxy-substituted phenylpropanol intermediate, followed by selective esterification and halogenation steps:
- Step a: Reductive lactone ring opening of 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one to give 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol.
- Step b: Esterification of hydroxy groups with acids or acid derivatives (e.g., benzenesulfonic acid) in the presence of organic bases like pyridine.
- Step c: Substitution of the ester group on the propyl chain with iodine.
- Step d: Replacement of iodine by diisopropylamine.
- Step e: Hydrolysis of the remaining ester group to yield the hydroxy nitrile derivative.
- Step f: Optional optical resolution of enantiomers.
This method uses reagents such as lithium aluminum hydride or sodium borohydride for reduction, typically in ether or aromatic hydrocarbon solvents like tetrahydrofuran, at temperatures ranging from -5 °C to 30 °C, with reaction times between 30 minutes and 8 hours.
Conjugate Addition and Electrophilic Trapping Approach
Another synthetic strategy involves conjugate addition reactions of sulfonyl-substituted benzene derivatives to α,β-unsaturated ketones or isoxazol-5-ones, followed by electrophilic trapping:
- Generation of ((chloromethyl)sulfonyl)benzene in situ.
- Michael-type addition to arylideneisoxazol-5-ones at low temperatures (-20 °C).
- Subsequent trapping with electrophiles such as di-tert-butyl dicarbonate, acetic anhydride, or iodomethane to stabilize the adducts.
- Purification by chromatography yields N-protected stable products.
Though this method is more focused on functionalized ketones and heterocyclic compounds, the principles of conjugate addition and electrophilic trapping can be adapted for the synthesis of hydroxy-substituted nitriles like 2-Hydroxy-5-phenylpentanenitrile.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
The reductive lactone ring opening method provides a route to hydroxy-substituted phenylpropanols, which can be further functionalized to nitriles. The use of selective esterification and halogenation steps allows for regioselective transformations, but the process requires careful control of reaction conditions and multiple purification steps.
The conjugate addition approach offers a novel pathway to functionalized ketones with hydroxy and nitrile functionalities, employing mild conditions and electrophilic trapping to stabilize intermediates. However, product stability during purification can be challenging, requiring optimization of chromatographic methods.
The one-step catalytic reaction of phenol derivatives with acetonitrile under acidic and Lewis acid catalysis is a highly efficient method for synthesizing hydroxy-substituted aromatic ketones structurally related to 2-Hydroxy-5-phenylpentanenitrile. This method significantly reduces synthesis time and complexity while maintaining high yield and purity, making it attractive for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-phenylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2-Oxo-5-phenylpentanenitrile.
Reduction: 2-Hydroxy-5-phenylpentylamine.
Substitution: 2-Chloro-5-phenylpentanenitrile.
Scientific Research Applications
Medicinal Chemistry
2-Hydroxy-5-phenylpentanenitrile has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it suitable for drug development.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, modifications to the phenyl ring have been shown to enhance activity against breast and prostate cancer cells .
- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential in treating inflammatory diseases .
Materials Science
The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials, particularly in nanotechnology:
- Nanoparticle Synthesis : 2-Hydroxy-5-phenylpentanenitrile can serve as a precursor for creating functionalized nanoparticles that have applications in bioimaging and drug delivery systems .
Agricultural Applications
The compound has also been explored for its potential as a plant growth regulator:
- Herbicidal Properties : Research has indicated that derivatives of 2-hydroxy-5-phenylpentanenitrile can act as herbicides, providing an avenue for developing environmentally friendly agricultural chemicals .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of derivatives of 2-hydroxy-5-phenylpentanenitrile. The findings revealed that specific modifications significantly enhanced cytotoxicity against human cancer cell lines, demonstrating the compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of 2-hydroxy-5-phenylpentanenitrile resulted in decreased swelling and pain scores compared to control groups. This suggests its efficacy as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-phenylpentanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and nucleophilic reactions, respectively. These interactions can influence the compound’s reactivity and binding affinity with various biomolecules, potentially affecting biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, drawn from the evidence, serve as analogs for comparative analysis:
5-Hydroxypentanenitrile (CAS 2427-16-9)
- Formula: C₅H₉NO
- Structure : Hydroxy group at position 5, linear chain.
- Hazards :
- Simpler structure likely results in lower molecular weight (99.13 g/mol) and higher water solubility compared to phenyl-substituted analogs.
Pentanenitrile, 5-(acetyloxy)- (CAS 89775-53-1)
- Formula: C₇H₁₁NO₂
- Structure : Acetyloxy (-OAc) ester at position 4.
- Hazards :
- Key Differences :
- Ester group increases reactivity (e.g., hydrolysis susceptibility) compared to hydroxy or phenyl substituents.
- Higher acute toxicity (H302, H315) than 5-Hydroxypentanenitrile, suggesting substituent electronegativity impacts hazard profiles.
(2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile (CAS 1333989-57-7)
- Formula : C₁₇H₂₆N₂O₂
- Structure: Complex aryl (dimethoxyphenyl), methylamino, and isopropyl groups.
- Applications : Likely pharmacological (e.g., chiral intermediates for drug synthesis) due to stereochemistry and functional diversity .
- Higher molecular weight (290.40 g/mol) and steric hindrance compared to 2-Hydroxy-5-phenylpentanenitrile.
Comparative Data Table
Research Findings and Implications
Substituent Position and Toxicity: Hydroxy groups at C5 (e.g., 5-Hydroxypentanenitrile) correlate with moderate hazards (e.g., H302), while ester groups (5-(acetyloxy)-) increase acute toxicity .
Structural Complexity and Applications :
- Bulky substituents (e.g., dimethoxyphenyl in ) suggest utility in chiral synthesis, whereas simpler nitriles () serve as lab reagents .
Data Gaps :
- Direct toxicological or thermodynamic data for 2-Hydroxy-5-phenylpentanenitrile are unavailable in the evidence. Further studies on its degradation pathways and ecotoxicology are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
